5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. . This particular compound features a triazole ring, a phenyl group, and a dichlorobenzyl sulfanyl moiety, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol or other reduced forms.
Common reagents for these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The dichlorobenzyl sulfanyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Similar compounds to 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:
4-methyl-4H-1,2,4-triazole-3-thiol: Known for its use in corrosion inhibition and as a precursor for other chemical syntheses.
1,2,4-triazole-3-thiol: Exhibits antibacterial and antifungal activities and is used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a triazole ring and a dichlorobenzyl sulfanyl moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is C16H13Cl2N3S, with a molecular weight of approximately 364.23 g/mol. Its structure can be represented as follows:
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. In particular, studies have shown that compounds with triazole rings can inhibit the growth of various bacterial strains. For instance, the introduction of different substituents on the triazole ring can enhance antibacterial efficacy.
Case Studies:
- A study reported that derivatives of 1,2,4-triazoles demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL for certain derivatives .
- Another investigation highlighted that the compound exhibited higher antibacterial activity than traditional antibiotics like ciprofloxacin against both Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of Triazole Derivatives
Compound | Target Bacteria | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 5 | |
1,2,4-Triazole Derivative | Escherichia coli | 10 | |
Ciprofloxacin | Staphylococcus aureus | 8 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition: The triazole ring can interact with enzymes involved in bacterial cell wall synthesis.
- Metal Ion Coordination: The compound may coordinate with metal ions in bacterial systems, disrupting essential biochemical pathways.
The lipophilic nature of the dichlorobenzyl sulfanyl group enhances cellular penetration and interaction with intracellular targets.
Comparative Analysis
When compared to other triazole derivatives:
- Similar Compounds: Compounds such as 1,2,4-triazole-3-thiol have been noted for their antibacterial and antifungal activities. However, the unique substitution pattern in this compound may provide enhanced efficacy and selectivity against resistant strains .
Table 2: Comparison of Biological Activities
Compound | Activity Type | Notable Features |
---|---|---|
This compound | Antibacterial | High potency against resistant strains |
1,2,4-Triazole Derivative | Antifungal | Broad-spectrum activity |
4-Amino Triazoles | Antibacterial | Effective against Gram-positive bacteria |
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3S2/c17-12-7-6-11(14(18)8-12)9-23-10-15-19-20-16(22)21(15)13-4-2-1-3-5-13/h1-8H,9-10H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUAXEYAYNEVJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CSCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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